N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide

Lipophilicity CNS drug-likeness Physicochemical property optimization

Medicinal chemistry teams optimizing CNS-penetrant oxalamide leads encounter uncontrolled physicochemical drift when substituting core scaffolds-undermining solubility, permeability, and target engagement predictions. This compound resolves that gap with quantifiable differentiation: XLogP3 1.7 (vs. 3.1 for the phenethyl analog), tPSA 74.6 Ų, and 4 H-bond acceptors, enabling rigorous calibration of furan-for-phenyl scaffold-hopping impact in structure-property relationship (SPR) studies. • CNS drug-like benchmark: XLogP3 falls within the optimal 1-3 range for passive blood-brain barrier penetration. • Reduced lipophilicity advantage: -1.4 log units vs. phenethyl analog predicts superior metabolic stability for in vivo CNS target validation. • Dual pharmacophore relevance: bridges MMP-13 inhibitor (Boehringer Ingelheim) and CRF-1 antagonist (Novartis) chemotype spaces. Supplied with full Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C16H25N3O3
Molecular Weight 307.394
CAS No. 899998-90-4
Cat. No. B2765921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide
CAS899998-90-4
Molecular FormulaC16H25N3O3
Molecular Weight307.394
Structural Identifiers
SMILESCN(C)C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CO2
InChIInChI=1S/C16H25N3O3/c1-19(2)13(14-9-6-10-22-14)11-17-15(20)16(21)18-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,17,20)(H,18,21)
InChIKeyGYDSDAGOEBQMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-Cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide: Physicochemical Profile


The compound N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide (PubChem CID 18589101) is a synthetic small-molecule oxalamide featuring a cyclohexylamide terminus, a central oxalamide linker, and a dimethylamino-furanyl-ethyl moiety. It possesses a molecular weight of 307.39 g/mol, a topological polar surface area (tPSA) of 74.6 Ų, and a calculated XLogP3-AA of 1.7, placing it within favorable drug-like physicochemical space [1]. As an oxalamide derivative, this compound belongs to a chemotype that has demonstrated utility in medicinal chemistry, including as MMP-13 inhibitors [2] and CRF-1 receptor antagonists [3]. Its unique structural combination of a saturated cyclohexyl ring, a heterocyclic furan, and a basic dimethylamino group distinguishes it from other in-class screening candidates and positions it as a potential tool compound for neuropsychiatric and anti-inflammatory target investigation.

N'-Cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide Differentiation from Generic Analogs


Interchanging N-cyclohexyl oxalamide derivatives without considering specific structural features introduces uncontrolled physicochemical variation that directly impacts solubility, permeability, and target engagement potential. A direct comparison with a closely related analog, N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide (CAS 954011-06-4), reveals significant quantitative differences in key calculated properties: the target furan-containing compound exhibits a substantially lower lipophilicity (XLogP3 1.7 vs. 3.1) and a higher hydrogen bond acceptor count (4 vs. 3) [1][2]. These differences arise from the replacement of the phenethyl group with a more polar furan-ethyl scaffold, altering the compound's overall electronic distribution and potential for heteroatom-mediated interactions. Furthermore, the general oxalamide chemotype has been independently validated across distinct therapeutic patent families—including selective MMP-13 inhibition [3] and CRF-1 receptor antagonism [4]—demonstrating that subtle variations in the amide substituents can profoundly shift biological target profiles. Therefore, generic substitution without this specific furan-dimethylamino-cyclohexyl architecture cannot be assumed to replicate the same property profile.

N'-Cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide vs. Closest Oxalamide Analog


Lipophilicity Reduction vs. Phenethyl Analog

The target compound demonstrates significantly lower calculated lipophilicity compared to its closest commercially available comparator, N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide (CAS 954011-06-4). The furan-containing target compound has an XLogP3-AA of 1.7, whereas the phenethyl analog has an XLogP3-AA of 3.1, a difference of Δ1.4 log units [1][2]. This quantitative shift moves the compound from a moderately lipophilic range into the optimal CNS drug-like space (typically XLogP 1–3), potentially improving aqueous solubility and reducing non-specific protein binding relative to the phenethyl comparator.

Lipophilicity CNS drug-likeness Physicochemical property optimization

Enhanced H-Bond Acceptor Capacity vs. Phenethyl Analog

The target compound offers an additional hydrogen bond acceptor compared to its closest phenethyl analog. The furan oxygen contributes to a total count of 4 hydrogen bond acceptors, whereas the phenethyl analog has only 3 (derived from the oxalamide carbonyls and the dimethylamino nitrogen) [1][2]. This additional H-bond acceptor capability may enhance specific polar interactions with biological target residues that are not achievable with the phenethyl scaffold.

Hydrogen bonding Target engagement Molecular recognition

tPSA Differentiation vs. Phenethyl Analog

The target furan compound possesses a higher topological polar surface area (tPSA) of 74.6 Ų compared to 61.4 Ų for the phenethyl analog [1][2]. Both values fall within the generally accepted range for oral bioavailability (≤140 Ų), but the higher tPSA of the target compound suggests reduced passive membrane permeability compared to the more lipophilic phenethyl derivative. For CNS applications, tPSA values below 60–70 Ų are often preferred, indicating that the target compound sits near the upper boundary of desirable CNS penetration space, potentially offering a balanced permeability profile distinct from the phenethyl comparator.

tPSA Oral bioavailability CNS penetration ADME prediction

Molecular Weight and Flexibility vs. Phenethyl Analog

The target compound has a molecular weight of 307.39 g/mol with 5 rotatable bonds, compared to 317.4 g/mol with 5 rotatable bonds for the phenethyl analog [1][2]. While both compounds share the same number of rotatable bonds, the target compound achieves similar conformational degrees of freedom at a lower molecular weight, resulting in a lower heavy atom count (22 vs. 23). This marginally smaller size may translate to slightly improved ligand efficiency metrics in target-based assays, although empirical confirmation is required.

Molecular weight Conformational flexibility Ligand efficiency

Oxalamide Scaffold Validation: MMP-13 and CRF-1 Antagonism

The oxalamide chemotype to which the target compound belongs has been independently validated in two distinct therapeutic target patent families. Boehringer Ingelheim's US-8637550-B2 demonstrates that heteroaryl diamide compounds are potent MMP-13 inhibitors, with applications in osteoarthritis and inflammatory disease [1]. Separately, Novartis's US-8614213-B2 establishes that cyclohexyl amide derivatives function as corticotropin-releasing factor 1 (CRF-1) receptor antagonists, relevant to depression, anxiety, and stress-related disorders [2]. The target compound's furan-dimethylamino substitution pattern is structurally intermediate between these two validated series, suggesting potential polypharmacology or the need for selectivity profiling that generic oxalamides cannot address.

MMP-13 inhibition CRF-1 antagonism Patent validation Target family coverage

Application Scenarios for N'-Cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide


CNS Screening with Balanced Lipophilicity and tPSA

The compound's XLogP3 of 1.7 positions it squarely within the optimal lipophilicity range for CNS drug candidates (typically 1–3), while its tPSA of 74.6 Ų is near the upper boundary for passive CNS penetration. This makes it an ideal candidate for CNS-focused screening libraries where compounds need to balance permeability with sufficient polarity to avoid excessive non-specific binding. Its lower lipophilicity (-1.4 log units vs. the phenethyl analog) further suggests potentially superior metabolic stability for in vivo CNS target validation studies [1][2].

MMP-13 and CRF-1 Dual-Target Screening Campaigns

Given that the oxalamide scaffold has been independently patented as both MMP-13 inhibitors (Boehringer Ingelheim, US-8637550-B2) and CRF-1 receptor antagonists (Novartis, US-8614213-B2), this compound serves as a strategic screening tool for programs investigating the intersection of inflammation and neuropsychiatric disorders. Its furan-containing architecture represents a structural intermediate between these two pharmacophore spaces, potentially enabling the identification of compounds with dual activity against stress-related inflammatory pathways [3][4].

Physicochemical Benchmarking for Oxalamide Lead Optimization

The compound's quantifiable differentiation from its phenethyl analog across multiple computed parameters—XLogP3 (1.7 vs. 3.1), H-bond acceptors (4 vs. 3), tPSA (74.6 vs. 61.4 Ų), and MW (307.4 vs. 317.4 g/mol)—makes it an excellent benchmark compound for structure-property relationship (SPR) studies. Medicinal chemistry teams optimizing oxalamide leads can use this compound to calibrate the impact of furan-for-phenyl scaffold hopping on key drug-likeness parameters, providing a data-driven starting point for lead optimization campaigns [1][2].

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